molecular formula C8H10BrNO B13588977 1-(3-Bromopyridin-4-YL)propan-2-OL

1-(3-Bromopyridin-4-YL)propan-2-OL

Cat. No.: B13588977
M. Wt: 216.07 g/mol
InChI Key: PARODUXJWFEXJE-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-YL)propan-2-OL is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is a brominated derivative of pyridine, which is a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopyridin-4-YL)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with propylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-4-YL)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromopyridin-4-YL)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromopyridin-2-yl)propan-2-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.

    2-(2-Bromopyridin-4-yl)propan-2-ol: Another isomer with the bromine atom at a different position.

    3-(3-Bromopyridin-4-yl)propan-1-ol: Similar compound with a different position of the hydroxyl group.

Uniqueness

1-(3-Bromopyridin-4-YL)propan-2-OL is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)propan-2-ol

InChI

InChI=1S/C8H10BrNO/c1-6(11)4-7-2-3-10-5-8(7)9/h2-3,5-6,11H,4H2,1H3

InChI Key

PARODUXJWFEXJE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=NC=C1)Br)O

Origin of Product

United States

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